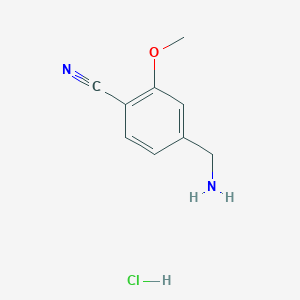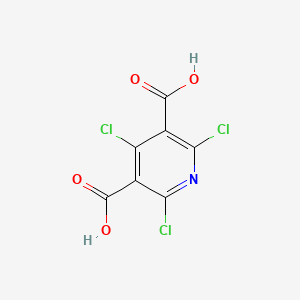![molecular formula C12H15N B1448781 (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823872-21-4](/img/structure/B1448781.png)
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Descripción general
Descripción
“(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane moiety . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in biological systems, making them potentially useful in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentanes consists of three rings of four carbon atoms each . They are highly strained molecules .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentan-1-amines can be converted to a wide range of poly-substituted bicyclo[3.1.1]heptan-1-amines through a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .
Aplicaciones Científicas De Investigación
Molecular Rods in Materials Science
Bicyclo[1.1.1]pentane (BCP) derivatives, such as the compound , are utilized as molecular rods due to their rigid and linear structure. This application is significant in the development of advanced materials with controlled molecular orientation, which is crucial for electronic and photonic devices .
Supramolecular Linker Units
The BCP derivatives serve as supramolecular linker units. These linkers are essential in creating large, complex structures by connecting molecular units without covalent bonds. This has implications in the design of molecular machines and dynamic materials that can respond to stimuli .
Liquid Crystals
Due to their ability to induce structural rigidity and maintain a certain degree of flexibility, BCP derivatives are used in the formation of liquid crystals. These materials have applications in display technologies, such as LCD screens, where precise control over molecular alignment is necessary .
FRET Sensors
The compound’s framework is employed in the construction of Förster Resonance Energy Transfer (FRET) sensors. These sensors are used to detect molecular interactions and conformational changes in biological research, providing insights into biological processes at the molecular level .
Metal–Organic Frameworks (MOFs)
BCP derivatives are integral in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The BCP motif contributes to the stability and functionality of these frameworks .
Bioisostere in Drug Discovery
The BCP motif is recognized as a valuable bioisostere within drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This replacement can enhance the solubility, potency, and metabolic stability of lead compounds, leading to more effective and safer pharmaceuticals .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in materials science and drug discovery . They are valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The bcp motif, which is a part of this compound, is known to add three-dimensional character and saturation to compounds .
Pharmacokinetics
It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability .
Action Environment
It’s known that the bcp motif can add three-dimensional character to compounds, which might influence their interaction with the environment .
Propiedades
IUPAC Name |
[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDAFISBHLZHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




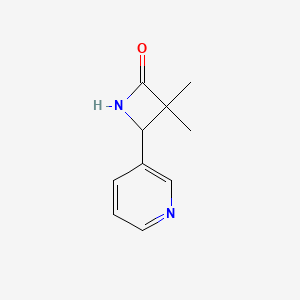
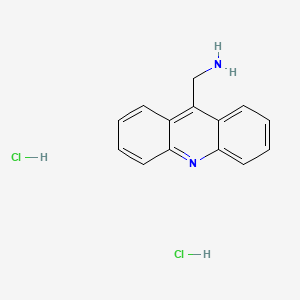

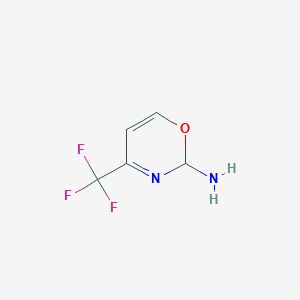
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)

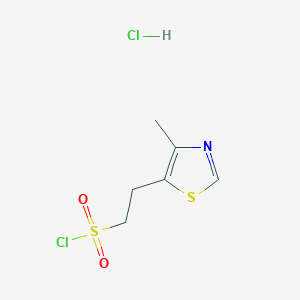
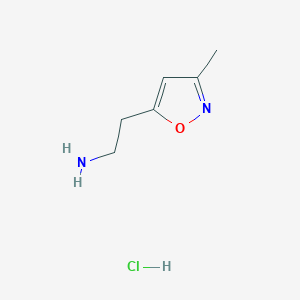
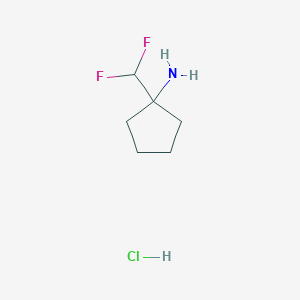

![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)
